2-(Diethylamino)ethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(diethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVOASYOCHEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO, (C2H5)2NC2H4OH | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1]) | |
| Record name | Diethylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021837 | |
| Record name | N,N-Diethylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89 | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03 | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Diethylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIETHYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/11 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Diethylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
100-37-8 | |
| Record name | 2-DIETHYLAMINOETHANOL | |
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| Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
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| Record name | Ethanol, 2-(diethylamino)- | |
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Melting Point |
-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F | |
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Synthetic Methodologies and Reaction Pathways of 2 Diethylamino Ethanol
Established Synthetic Routes to 2-(Diethylamino)ethanol
This compound (DEAE) is a commercially significant organic compound with various industrial applications. Its synthesis is primarily achieved through two well-established methods that have been in practice for many years.
Reaction of Diethylamine (B46881) with Ethylene (B1197577) Oxide
The principal commercial method for producing this compound is the reaction of diethylamine with ethylene oxide. wikipedia.orgatamanchemicals.com This process involves the nucleophilic attack of the secondary amine, diethylamine, on the epoxide ring of ethylene oxide. The reaction is typically carried out by adding ethylene oxide to diethylamine at a controlled temperature. atamanchemicals.com
The reaction proceeds as follows: (C₂H₅)₂NH + (CH₂)₂O → (C₂H₅)₂NCH₂CH₂OH
While the reaction between pure, dry diethylamine and ethylene oxide is slow, the presence of a protic solvent like water or alcohol facilitates the reaction. datapdf.com The process generally involves introducing ethylene oxide into a diethylamine solution. atamanchemicals.com Following the reaction, the crude product is purified by distillation under reduced pressure to yield the final this compound product. atamanchemicals.com
This synthetic route is favored in industrial settings due to the direct availability of ethylene oxide as a raw material. atamanchemicals.com It is an efficient method for large-scale production.
Reaction of Diethylamine with Ethylene Chlorohydrin
An alternative, though less common, method for the synthesis of this compound is the reaction of diethylamine with ethylene chlorohydrin. wikipedia.orgatamankimya.com This reaction is a nucleophilic substitution where the amino group of diethylamine displaces the chlorine atom in ethylene chlorohydrin. wikipedia.org
The chemical equation for this reaction is: (C₂H₅)₂NH + ClCH₂CH₂OH → (C₂H₅)₂NCH₂CH₂OH + HCl
This method also yields this compound, but it is not as widely used commercially as the ethylene oxide route. atamanchemicals.com One of the byproducts of this reaction is hydrochloric acid, which needs to be neutralized.
| Reactants | Product | Key Features |
| Diethylamine and Ethylene Oxide | This compound | Primary commercial method, requires a protic solvent to proceed efficiently. |
| Diethylamine and Ethylene Chlorohydrin | This compound | Alternative method, involves nucleophilic substitution. |
Advanced Synthetic Approaches and Catalysis
Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on improving efficiency, selectivity, and environmental sustainability.
Catalytic Organic Synthesis of DEAE Derivatives
The synthesis of derivatives of this compound often employs catalytic methods to achieve specific chemical transformations. For instance, the vinylation of this compound to produce its vinyl ether has been achieved in high yields (93-95%) under specific catalytic conditions. semanticscholar.org Catalysts play a crucial role in directing the reaction towards the desired product and minimizing the formation of byproducts. The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis of DEAE derivatives.
Green Chemistry Approaches in DEAE Synthesis
While specific green chemistry methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of DEAE synthesis, this could involve the use of more environmentally benign solvents, the development of catalytic systems that operate under milder conditions (lower temperature and pressure), and the minimization of waste generation. The reaction of diethylamine with ethylene oxide, while commercially dominant, involves the use of ethylene oxide, a highly reactive and toxic substance. usda.gov Future research in green chemistry approaches would likely focus on alternative, safer starting materials or the development of closed-loop processes that minimize the release of hazardous substances.
Derivatization and Functionalization of the this compound Moiety
The this compound molecule possesses two reactive sites: the hydroxyl (-OH) group and the tertiary amine (-N(C₂H₅)₂) group. These functional groups allow for a wide range of derivatization and functionalization reactions, leading to the synthesis of a diverse array of compounds with various applications.
The hydroxyl group can undergo esterification with carboxylic acids to form esters. A notable example is the reaction of this compound with 4-aminobenzoic acid to produce the local anesthetic procaine (B135). wikipedia.orgatamanchemicals.com It can also be converted into ethers.
The tertiary amine group can be quaternized by reacting with alkyl halides to form quaternary ammonium salts. These salts often exhibit properties that make them useful as surfactants or phase-transfer catalysts.
The versatility of the this compound moiety makes it a valuable building block in organic synthesis for the preparation of pharmaceuticals, corrosion inhibitors, and other specialty chemicals. atamanchemicals.com
Formation of Quaternary Ammonium Salts from DEAE
The tertiary amine group in this compound (DEAE) readily undergoes alkylation to form quaternary ammonium salts. This transformation, known as quaternization or the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkyl halide. nih.govwikipedia.org This bimolecular nucleophilic substitution (SN2) reaction results in the formation of a permanently charged polyatomic ion. nih.govwikipedia.org
These quaternary ammonium salts are significant in various applications, including their use as phase transfer catalysts, which facilitate reactions between reactants located in different immiscible phases. sigmaaldrich.com The general reaction involves treating the tertiary amine with an alkylating agent. wikipedia.org
Table 1: Examples of Quaternization Reactions
| Tertiary Amine | Alkylating Agent | Product |
|---|---|---|
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 6-Bromohexanoic acid | 5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide |
The reaction between a neutral amine and an alkyl halide produces two ions of opposite charge and occurs at an aliphatic carbon with an electronegative leaving group, such as a halide. nih.gov
Synthesis of N-substituted Glycine Derivatives utilizing DEAE
DEAE is utilized in the preparation of N-substituted glycine derivatives. sigmaaldrich.com These compounds are important in the synthesis of peptides and proteins. sigmaaldrich.com Glycine, the simplest amino acid, can be N-substituted to create a class of peptide mimics known as peptoids (N-substituted polyglycines). nih.gov While a broad range of methods exists for synthesizing various N-substituted glycines, a common pathway involves the reaction of an amine with a haloacetic acid, such as chloroacetic acid. In the context of DEAE, its derivatives can be incorporated into more complex structures. For instance, carboxylates are often synthesized through the alkaline reaction of chloroacetic acid with polymers containing hydroxyl groups. taylorandfrancis.com
Esterification Reactions of this compound
The hydroxyl group of DEAE allows it to undergo esterification reactions with carboxylic acids or their derivatives to form esters. chemguide.co.ukyoutube.com This process is a cornerstone of its synthetic utility, most notably in the production of the local anesthetic procaine. scribd.comnih.govatamanchemicals.com
Procaine is synthesized through the esterification of 4-aminobenzoic acid with this compound. nih.gov The reaction can also be carried out via the transesterification of a p-aminobenzoic acid ester, such as the ethyl or butyl ester, with DEAE in the presence of a base catalyst like sodium alcoholate. google.com
Key Esterification Pathways for Procaine Synthesis:
Direct Esterification: Reaction of p-nitrobenzoic acid with DEAE, followed by reduction of the nitro group. chemicalbook.com
Transesterification: Reaction of an alkyl p-aminobenzoate with DEAE, driven forward by the removal of the smaller alcohol byproduct. google.com
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org These reactions are often catalyzed by acids or bases. wikipedia.orgyoutube.com Basic catalysis involves the removal of a proton from the alcohol, making it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com
Table 2: Representative Esterification Reactions Involving DEAE
| Carboxylic Acid/Ester | Catalyst/Conditions | Product |
|---|---|---|
| p-Nitrobenzoic acid | Reflux in xylene, then reduction chemicalbook.com | Procaine |
| Ethyl 4-aminobenzoate | Direct reaction scribd.comnih.gov | Procaine |
| Butyl p-aminobenzoate | Sodium alcoholate, 80-150 °C, vacuum google.com | Procaine |
| 1-Phenyl-1-cyclopentanecarbonyl chloride | Toluene, reflux google.com | 2-(2-diethylamino-ethoxy)-ethyl ester of 1-phenyl-1-cyclopentanecarboxylic acid |
Amidation Reactions involving this compound
While direct amidation between a carboxylic acid and an amine is often challenging due to acid-base reactions, activated carboxylic acid derivatives are commonly used. fishersci.it The involvement of DEAE in amidation is often observed in its reactions with imides. Studies have shown that DEAE reacts with imides of monobasic acids (straight-chain imides) to produce the corresponding amides and esters of the aminoalcohol. oup.com In contrast, its reaction with cyclic imides (from dibasic acids) results in condensation with water elimination. oup.com
This reactivity highlights the dual role of the functional groups in DEAE. The hydroxyl group participates in forming the ester, while the tertiary amine group is thought to activate the hydroxyl group, facilitating the reaction. oup.com
Suzuki Cross-Coupling Reactions for DEAE-containing compounds
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. While this reaction is a staple of modern organic synthesis, it is not a reaction that directly involves the characteristic functional groups (tertiary amine, alcohol) of this compound itself. A molecule containing the DEAE moiety could participate in a Suzuki coupling if it also possessed other necessary functional groups, such as an aryl halide or boronic acid. However, this reaction is not considered a primary or defining synthetic pathway for DEAE.
Mechanistic Studies of this compound Reactions
The reaction mechanisms of DEAE are governed by the nucleophilic character of its nitrogen and oxygen atoms.
Nucleophilic Reactivity of DEAE
This compound possesses two nucleophilic centers: the nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group. solubilityofthings.com
Nitrogen Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the tertiary amine a potent nucleophile. This is evident in the SN2 reaction with alkyl halides to form quaternary ammonium salts (Menschutkin reaction), as discussed in section 2.3.1. nih.gov Tertiary amines can also act as nucleophiles in aromatic substitution reactions at heteroaromatic halides. nih.gov
Oxygen Nucleophilicity: The hydroxyl group also acts as a nucleophile, particularly in esterification and transesterification reactions. wikipedia.org Under basic conditions, the alcohol can be deprotonated to form a more nucleophilic alkoxide ion, which then attacks the electrophilic carbonyl carbon of a carboxylic acid derivative or another ester. masterorganicchemistry.com
There is evidence of intramolecular interaction between the diethylamino group and the hydroxyl group. oup.com This interaction, likely a hydrogen bond, can activate the hydroxyl group, enhancing its reactivity in processes like the reaction with imides. oup.com The basicity of the amine group and the steric hindrance around it are crucial factors that influence reaction rates. oup.com
Hydrogen Bonding Interactions of DEAE in Chemical Systems
The molecular structure of this compound, which contains both a hydroxyl (-OH) group and a tertiary amine nitrogen atom, allows it to participate significantly in hydrogen bonding interactions. solubilityofthings.com These interactions are crucial to its physicochemical properties, such as its miscibility with water and other polar solvents. atamanchemicals.comsolubilityofthings.com DEAE can function as both a hydrogen bond donor and a hydrogen bond acceptor. lookchem.comcsbsju.eduidc-online.comyoutube.com
As a Hydrogen Bond Donor: The primary site for hydrogen bond donation in the DEAE molecule is the hydrogen atom of its hydroxyl group. lookchem.com This partially positive hydrogen can form a strong hydrogen bond with electronegative atoms (like oxygen or nitrogen) of other molecules, such as water or other solvent molecules. csbsju.eduidc-online.comyoutube.com This donor capability is fundamental to its solubility in protic solvents. solubilityofthings.com
As a Hydrogen Bond Acceptor: DEAE possesses two sites that can act as hydrogen bond acceptors: the lone pair of electrons on the oxygen atom of the hydroxyl group and the lone pair on the nitrogen atom of the diethylamino group. lookchem.comcsbsju.eduidc-online.com These sites can interact with partially positive hydrogen atoms from other molecules, such as water or alcohols. solubilityofthings.com The ability to accept hydrogen bonds further enhances its solubility and influences its behavior in various chemical systems. solubilityofthings.com
The dual nature of DEAE in forming hydrogen bonds makes it a versatile compound in different chemical environments. solubilityofthings.com For instance, in deep eutectic systems, which are formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), the specific interactions between the components define the solvent's properties. nih.govrsc.org The ability of compounds like DEAE to engage in these specific intermolecular forces is key to their function in such advanced solvent systems. nih.gov
| Interaction Type | Functional Group | Role | Interacting Partner Example |
|---|---|---|---|
| Hydrogen Bond Donation | Hydroxyl (-OH) | Donor | Water (Oxygen atom) |
| Hydrogen Bond Acceptance | Hydroxyl (Oxygen atom) | Acceptor | Water (Hydrogen atom) |
| Hydrogen Bond Acceptance | Tertiary Amine (Nitrogen atom) | Acceptor | Water (Hydrogen atom) |
Biological and Biomedical Research Aspects of 2 Diethylamino Ethanol
Role in Anion-Exchange Chromatography
2-(Diethylamino)ethanol (DEAE) is a foundational chemical compound in the purification of biological macromolecules through anion-exchange chromatography. Its utility stems from the covalent attachment of the diethylaminoethyl group to an inert matrix, creating a positively charged resin capable of binding and separating negatively charged molecules such as proteins and nucleic acids.
DEAE-cellulose as an Ion-Exchange Matrix
DEAE-cellulose is a weak anion exchanger widely employed in laboratory and industrial-scale purification processes. The matrix consists of a cellulose (B213188) backbone chemically modified with this compound, introducing a tertiary amine group. atamanchemicals.com At a pH below its pKa, this amine group is protonated, conferring a positive charge to the cellulose resin. atamanchemicals.com This positive charge facilitates the reversible binding of negatively charged biomolecules.
The interaction between the DEAE-cellulose matrix and the target molecules is primarily electrostatic. The strength of this interaction is influenced by several factors, including the pH and ionic strength of the buffer. By manipulating these conditions, researchers can selectively bind, wash, and elute specific molecules from the column. For instance, increasing the salt concentration of the buffer introduces competing anions that displace the bound biomolecules from the resin, allowing for their collection. atamanchemicals.com
| Property | Description |
| Matrix | Cellulose |
| Functional Group | Diethylaminoethyl (DEAE) |
| Exchanger Type | Weak Anion Exchanger |
| Mechanism | Electrostatic interaction |
| Key Parameters | pH, Ionic Strength |
Purification of Proteins and DNA using DEAE-cellulose
DEAE-cellulose chromatography is a robust and versatile technique for the purification of proteins and DNA. atamanchemicals.com Proteins, being amphoteric molecules, possess a net charge that is dependent on the pH of the surrounding buffer. At a pH above their isoelectric point (pI), proteins carry a net negative charge and will bind to the positively charged DEAE-cellulose resin. This principle allows for the separation of proteins in a complex mixture based on their charge differences. By applying a gradient of increasing salt concentration or a change in pH, bound proteins can be sequentially eluted, achieving purification. atamanchemicals.com
Similarly, the phosphate (B84403) backbone of DNA is negatively charged, allowing it to readily bind to DEAE-cellulose. This property is exploited to separate DNA from other cellular components, such as proteins and RNA, during nucleic acid purification protocols. The bound DNA can then be eluted using a high-salt buffer. This method is effective for isolating high-quality DNA suitable for downstream applications like restriction enzyme digestion and sequencing.
Phospholipid Separations with DEAE-silica
While DEAE-cellulose is prominent for protein and nucleic acid purification, a modified matrix, DEAE-silica, has proven effective for the separation of phospholipids (B1166683). atamankimya.com Phospholipids, being amphipathic molecules with a charged phosphate head group, can be separated based on the nature of this charge. DEAE-silica column chromatography allows for the fractionation of different classes of phospholipids. For example, acidic phospholipids will bind more strongly to the DEAE-silica matrix than neutral or zwitterionic phospholipids. By employing a stepwise gradient of solvents with increasing ionic strength or polarity, different phospholipid classes can be selectively eluted from the column. This technique has been successfully applied to the separation of phospholipids from complex biological samples like egg yolk. atamankimya.com
Pharmaceutical Applications and Precursors
Beyond its role in chromatography, this compound is a significant building block in the pharmaceutical industry, serving as a precursor in the synthesis of various therapeutic agents. oecd.org
Synthesis of Drugs in the Pharmaceutical Industry
This compound is utilized as a key intermediate in the chemical synthesis of a range of pharmaceutical compounds. atamanchemicals.com Its bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for its incorporation into diverse molecular scaffolds. It is a precursor in the production of drugs such as the cough medicine pentoxiverin. google.com The production volume of this compound is substantial, indicating its widespread use in the chemical and pharmaceutical sectors. oecd.org
DEAE as a Precursor to Local Anesthetics
A prominent application of this compound is in the synthesis of local anesthetics, most notably procaine (B135), which is also known by the trade name Novocain. atamanchemicals.comwikipedia.org The synthesis of procaine involves the esterification of 4-aminobenzoic acid with this compound. atamanchemicals.comnbinno.com This reaction creates the ester linkage and incorporates the diethylaminoethyl moiety, which are crucial for the anesthetic activity of the final molecule. openochem.org Procaine was one of the first synthetic local anesthetics and represented a significant advancement over cocaine due to its reduced potential for addiction and toxicity. openochem.orgresearchgate.net The development of procaine from this compound is a classic example of rational drug design, where a natural product's structure is modified to create a safer and more effective therapeutic agent. openochem.org
| Drug | Precursor | Therapeutic Class |
| Procaine (Novocain) | This compound, 4-Aminobenzoic acid | Local Anesthetic |
| Pentoxiverin | This compound | Antitussive (Cough Medicine) |
Proposed Biological Activities and Mechanisms
Research into the specific biological activities of this compound is emergent. While the compound is a known precursor in the synthesis of various pharmaceuticals, direct studies on its own therapeutic mechanisms are limited.
Analgesic Effects and Oxidative Stress Protection
Some research has indicated that this compound, also known as DEAE, may possess analgesic properties and potentially act as a protective agent against oxidative stress within cellular environments solubilityofthings.com. However, detailed mechanistic studies and comprehensive data from dedicated research on these specific effects are not extensively documented in publicly available literature.
Cytotoxic Effects in Cancer Cell Lines and Apoptosis Induction
Direct studies focusing on the cytotoxic and apoptosis-inducing effects of this compound on cancer cell lines are not widely available. However, the compound is a key component in the synthesis of other molecules that have been investigated for their anti-cancer properties. For instance, this compound is used to create amine base salts of Suberanilohydroxamic Acid (SAHA), a histone deacetylase (HDAC) inhibitor known to be useful for treating cancer by selectively inducing terminal differentiation, cell growth arrest, and/or apoptosis of neoplastic cells google.com.
Receptor Interaction and Neurotransmitter Modulation
There is a lack of specific research detailing the direct interaction of this compound with neurological receptors or its role in neurotransmitter modulation. While its structural similarity to other neuroactive compounds might suggest potential activity, dedicated studies are required to confirm any such effects. The compound is, however, used in the synthesis of derivatives that are investigated for their impact on neurological pathways. For example, a derivative, (E)-2-(diethylamino) ethyl dec-2-enoate, was synthesized using this compound to explore its potential effects on hippocampal signal transduction pathways, which are regulated by neurotransmitters and neurotrophins nih.gov.
Interaction with Molecular Targets and Pathways
The direct interaction of this compound with specific molecular targets and cellular pathways remains an area with limited published research. Its primary role in biomedical research appears to be as a chemical intermediate atamanchemicals.com. For example, derivatives of this compound have been synthesized to create compounds that inhibit protein kinases, which are key regulators of signal transduction cascades involved in cellular growth, proliferation, and apoptosis googleapis.com. These derivative studies suggest that the core structure can be incorporated into larger molecules designed to interact with specific biological pathways, such as those involved in cancer google.comgoogle.com.
Toxicological and Safety Research
Systemic and Local Toxicity Studies
Toxicological studies on this compound have identified distinct local and systemic effects. The primary critical effect from exposure is corrosivity (B1173158) industrialchemicals.gov.au.
In a 14-week inhalation toxicity study involving rats, no adverse systemic effects were reported at concentrations up to 365 mg/m³ (76 ppm) industrialchemicals.gov.auoecd.org. However, repeated exposure caused local toxicity, manifesting as irritation of the upper respiratory tract and eyes industrialchemicals.gov.auoecd.org. Symptoms of respiratory irritation included noisy breathing (rales) industrialchemicals.gov.auoecd.org.
Dermal exposure studies in rabbits showed the chemical to be corrosive to the skin after a 4-hour application, an effect attributed to its high pH of 11.5 industrialchemicals.gov.auoecd.org. Despite its corrosive nature, it did not show signs of being a skin sensitizer (B1316253) in studies with guinea pigs industrialchemicals.gov.auoecd.org.
Human exposure to vapors has been reported to cause irritation to the eyes, nose, and throat, as well as dizziness, nausea, and vomiting oecd.org. A very brief exposure to a concentration below 200 ppm resulted in nausea and vomiting cdc.gov.
Table 1: Inhalation Toxicity of this compound in Rats (14-Week Study)
| Effect Type | Metric | Concentration (mg/m³) | Concentration (ppm) | Observations |
|---|---|---|---|---|
| Systemic Toxicity | NOAEC | 365 | 76 | No adverse systemic effects observed. industrialchemicals.gov.auoecd.org |
| Local Toxicity (Irritation) | LOAEC | 120 | 25 | Respiratory irritation (rales) and eye irritation. industrialchemicals.gov.auoecd.org |
NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration.
Acute toxicity studies have established lethal dose and concentration values across different exposure routes and species.
Table 2: Acute Toxicity Values for this compound
| Metric | Species | Route | Value |
|---|---|---|---|
| LD50 | Rat | Oral | 1300 mg/kg industrialchemicals.gov.autrc-corp.com |
| LD50 | Rabbit | Dermal | 1260 mg/kg industrialchemicals.gov.autrc-corp.com |
| LD50 | Guinea Pig | Dermal | ~885 - 1000 mg/kg industrialchemicals.gov.auoecd.org |
| LC50 | Mouse | Inhalation | 5000 mg/m³ industrialchemicals.gov.au |
LD50: Median Lethal Dose; LC50: Median Lethal Concentration.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Suberanilohydroxamic Acid (SAHA) |
| (E)-2-(diethylamino) ethyl dec-2-enoate |
| 2-Chloroprocaine |
| Procaine |
Effects on Respiratory Tract and Eyes
Research into the effects of this compound (DEAE) has identified local toxicity, primarily irritation, as a key outcome following inhalation exposure. industrialchemicals.gov.auoecd.org In animal studies, particularly with rats, repeated exposure to DEAE vapors resulted in irritation of the upper respiratory tract and the eyes. industrialchemicals.gov.auoecd.org Clinical signs of respiratory irritation observed in rats included noisy breathing, also known as rales. industrialchemicals.gov.auoecd.org
A 14-week inhalation toxicity study in rats established several key concentration levels for local toxicity. The No-Observed-Adverse-Effect Concentration (NOAEC) for local effects was determined to be 53 mg/m³ (10 ppm), based on the absence of histopathological changes in the nasal cavity at this level. industrialchemicals.gov.auoecd.org The Lowest-Observed-Adverse-Effect Concentration (LOAEC) for irritation to the respiratory tract was identified as 120 mg/m³ (25 ppm). industrialchemicals.gov.auoecd.org However, because rales were observed even at the lowest concentration tested, a No-Observed-Effect Concentration (NOEC) was not established. industrialchemicals.gov.auoecd.org In humans, exposure to DEAE vapor has led to complaints of eye, nose, and throat irritation. oecd.org
Table 1: Inhalation Toxicity of this compound in Rats (14-Week Study)
| Metric | Concentration (mg/m³) | Concentration (ppm) | Observed Effects |
| NOAEC (Local Toxicity) | 53 | 10 | No histopathological effects in the nasal cavity. industrialchemicals.gov.auoecd.org |
| LOAEC (Local Toxicity) | 120 | 25 | Respiratory irritation (rales). industrialchemicals.gov.auoecd.org |
Skin Sensitization and Irritation Studies
Studies have consistently shown that this compound is not a skin sensitizer. industrialchemicals.gov.auoecd.org Investigations using guinea pigs, employing both the Draize method and the Magnusson and Kligman method, found no signs of skin sensitization. industrialchemicals.gov.aucdc.gov
In contrast to its lack of sensitizing properties, this compound is a significant skin irritant and is considered corrosive. oecd.org In studies conducted according to OECD Test Guideline 404, the chemical was found to be corrosive to rabbit skin after a four-hour application under both occlusive and semi-occlusive conditions. industrialchemicals.gov.auoecd.org The corrosive effects are largely attributed to the substance's high alkalinity, with a pH of 11.5 being measured for a 100 g/L solution. oecd.org
Metabolism and Excretion Pathways
Research indicates that this compound is rapidly absorbed following oral administration and is presumed to be absorbed via dermal and inhalation routes as well. oecd.org Following absorption in rats, the compound is widely distributed throughout the body's tissues. industrialchemicals.gov.auoecd.org
The primary route of elimination is through the urine, with the majority of the compound being excreted unchanged. oecd.org Fecal excretion has also been observed in rats, but to a lesser degree. oecd.org In a study involving a 679 mg/kg dose, 90% of the substance was eliminated via the urine within 10 days. oecd.org
Metabolism of this compound does occur, though a significant portion is excreted intact. oecd.org Over a 96-hour period, the primary metabolites identified in rats were diethylaminoacetic acid (approximately 10%) and the N-oxide of this compound (approximately 15-19%). oecd.org Minor metabolites included 2-ethylaminoethanol (around 1%) and phosphoric acid-mono-(2-diethylaminoethylester) (2-8%). oecd.org
Carcinogenicity and Reproductive Toxicity Assessments
Based on available data, this compound is not anticipated to be a carcinogen. industrialchemicals.gov.au This assessment is supported by negative results in genotoxicity assays and the lack of carcinogenicity observed for structurally similar compounds like Triethanolamine. industrialchemicals.gov.au A limited study where rats were given the chemical in their feed did not find it to be carcinogenic. oecd.org
Reproductive and developmental toxicity assessments suggest the chemical is unlikely to be a toxicant in these areas under normal conditions. industrialchemicals.gov.au A 14-week repeated dose inhalation study in rats found no adverse effects on the reproductive organs at concentrations up to 365 mg/m³ (76 ppm). industrialchemicals.gov.auoecd.org
In a developmental toxicity study, pregnant rats were exposed to the chemical by gavage on gestational days 6 through 15. industrialchemicals.gov.au Maternally toxic effects, specifically a significant decrease in hypoplastic bones of the forepaw, were observed at the highest dose of 486 mg/m³ (100 ppm). industrialchemicals.gov.au However, no adverse developmental effects on the fetuses were reported at this dose. industrialchemicals.gov.auoecd.org The NOAEC for maternal toxicity was established at 160 mg/m³ (33 ppm), while the NOAEC for developmental toxicity was 486 mg/m³ (100 ppm), the highest dose tested. industrialchemicals.gov.au
Table 2: Developmental Toxicity of this compound in Rats
| Metric | Concentration (mg/m³) | Observations |
| NOAEC (Maternal Toxicity) | 160 | No adverse maternal effects observed. industrialchemicals.gov.au |
| NOAEC (Developmental Toxicity) | 486 | No adverse developmental effects observed, though maternal toxicity was present at this dose. industrialchemicals.gov.au |
Environmental Hazard Assessments related to Biological Systems
The environmental release of this compound is linked to its use in various consumer and industrial products. oecd.org It is anticipated that a significant portion of the chemical used in consumer products is ultimately released into wastewater. oecd.org A portion may also be released directly into the atmosphere. oecd.org According to 2021 data from the Pollutant Release and Transfer Register (PRTR) Law, the majority of notified environmental releases were to the atmosphere. env.go.jp Due to its potential for wide dispersive use, environmental exposure is a consideration, although current assessments suggest a low priority for further work. oecd.org
Environmental Science and Sustainability Research on 2 Diethylamino Ethanol
Environmental Release and Distribution
2-(Diethylamino)ethanol is introduced into the environment primarily through industrial activities. Its physical and chemical properties govern its subsequent movement and partitioning between air, water, and soil.
The release of this compound into the environment is a direct consequence of its production and extensive industrial use. oecd.org It is utilized as an intermediate in the synthesis of pharmaceuticals, a catalyst in polymer production, a pH stabilizer, and a corrosion inhibitor in water treatment systems for boilers and steam lines. atamanchemicals.comatamankimya.com Its application extends to the manufacturing of lubricants, metalworking fluids, adhesives, and sealants. atamanchemicals.com
Environmental releases occur during these manufacturing and application processes. atamanchemicals.com For instance, historical data from one industrial site indicated that under worst-case scenarios, less than 9.5 kg of the compound were released into the Rhine River per day, while air emissions from production and internal processing were estimated at less than 25 kg per year. oecd.org The use of this compound in numerous consumer products also contributes to its release, primarily into wastewater, with a smaller fraction being emitted into the atmosphere. oecd.org In the 1970s, it was identified in an industrial effluent discharge in the United States at a concentration exceeding 0.1 mg/L. oecd.org
Table 1: Reported Industrial Releases of this compound
| Release Pathway | Reported Amount/Concentration | Source/Location Context |
|---|---|---|
| Water | < 9.5 kg/day | Release into the Rhine River from an industrial site (worst-case) oecd.org |
| Water | > 0.1 mg/L | Industrial effluent discharge in the USA (1970s) oecd.org |
| Air | < 25 kg/year | Emissions from a production and processing site oecd.org |
The potential for a chemical to move from water to the atmosphere is determined by its volatility, which can be assessed using its Henry's Law constant and vapor pressure. This compound is completely soluble in water and possesses a low vapor pressure of approximately 1.8 hPa at 20°C. oecd.org Its calculated Henry’s law constant is 3.16 x 10⁻⁴ Pa m³/mol at 25°C. oecd.org
Table 2: Physical Properties Related to Volatilization of this compound
| Property | Value | Significance for Volatilization |
|---|---|---|
| Vapor Pressure | ~1.8 hPa @ 20°C | Low, indicating a reduced tendency to enter the gas phase. oecd.org |
| Henry's Law Constant | 3.16 x 10⁻⁴ Pa m³/mol @ 25°C | Low value suggests volatilization from water is not a significant process. oecd.org |
| Water Solubility | Miscible in all proportions | High solubility favors remaining in the aqueous phase. oecd.org |
The mobility of this compound in terrestrial environments is largely influenced by its tendency to adsorb to soil particles and sediment. The soil sorption coefficient (Koc), which indicates the partitioning of a chemical between soil organic carbon and water, has been estimated for this compound.
An estimated log Koc value of 1.49 (Koc = 30.99) suggests that this compound has a low potential for adsorption to soil and suspended solids and would be considered mobile in soil. oecd.org Another estimate provided a Koc value of 5.98. oecd.org However, these calculations for the non-charged molecule are moderated by the compound's pKa of 9.87. oecd.org This pKa value indicates that under most environmental conditions, this compound will exist as a cation. oecd.org Consequently, ionic interactions with negatively charged soil components, such as clay, could lead to stronger binding than predicted by the Koc value alone, although specific data on these ionic interactions in soil were not available. oecd.org
Environmental Fate and Degradation
Once released into the environment, this compound is subject to various degradation processes that determine its persistence. Key pathways include breakdown by microorganisms in water and soil and photochemical reactions in the atmosphere.
Biodegradation is a primary pathway for the removal of this compound from the environment. Studies have shown that it is readily biodegradable under aerobic conditions. oecd.org
A key study conducted according to the OECD 301 A guideline (DOC Die-Away Test) demonstrated significant aerobic biodegradation. oecd.org In this test, using domestic sludge as the inoculum, this compound achieved 95% degradation over a 22-day period. oecd.org The test also fulfilled the "10-day window" criterion, which is a stringent requirement for a substance to be classified as "readily biodegradable". oecd.org This classification indicates that the compound is expected to be rapidly and extensively broken down in environmental systems such as sewage treatment plants. oecd.org Modeling based on these results estimates an elimination rate of 87% in a typical sewage treatment plant. oecd.org
Table 3: Results of Aerobic Biodegradation Study (OECD 301 A)
| Test Parameter | Result | Classification |
|---|---|---|
| Test Guideline | OECD 301 A (DOC Die-Away Test) | - |
| Inoculum | Domestic Sludge | - |
| Degradation | 95% after 22 days | Readily Biodegradable oecd.org |
| 10-Day Window | Fulfilled | Readily Biodegradable oecd.org |
For the fraction of this compound that is released into the air, the primary degradation mechanism is reaction with photochemically produced hydroxyl (OH) radicals. oecd.org This process is a significant factor in determining the atmospheric lifetime of the compound.
The rate of this reaction has been estimated using atmospheric oxidation models. Calculations predict a rapid degradation in the air. oecd.org The atmospheric half-life (t½) for this compound, based on its reaction with OH radicals, is estimated to be approximately 3.9 hours. oecd.org This short half-life indicates that the compound does not persist for long periods in the atmosphere and is unlikely to be transported over long distances from its source of emission. oecd.org
Table 4: Atmospheric Photodegradation Data
| Degradation Pathway | Calculated Half-Life (t½) | Significance |
|---|
| Reaction with OH Radicals | 3.9 hours | Indicates rapid degradation and low persistence in the atmosphere. oecd.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Monoethanolamine |
| Carbon Dioxide |
Persistence in Environmental Media
This compound demonstrates a relatively low potential for bioaccumulation, as indicated by its measured log Kow of 0.21. The compound is not expected to hydrolyze in the environment. usda.gov Research indicates a rapid rate of photodegradation in the atmosphere, with 50% of the compound breaking down in 3.9 hours under environmental conditions researchgate.net.
Data on its biodegradability presents some variation. One study classifies it as readily biodegradable, showing 95% degradation after 22 days according to the OECD 301A test guideline researchgate.net. Conversely, another characterization based on a BOD degradation rate of 1% suggests it is a persistent substance usda.gov. This discrepancy highlights the need for further research to fully characterize its persistence in various environmental compartments.
Table 1: Environmental Persistence of this compound
Ecotoxicity and Aquatic Effects
The impact of this compound on aquatic ecosystems has been evaluated through standardized acute toxicity tests on various organisms, representing different trophic levels.
Acute Aquatic Toxicity to Fish and Other Organisms
Acute toxicity studies have determined the concentrations at which this compound becomes harmful to aquatic life. For fish, a 96-hour study on Leuciscus idus (ide) calculated a median lethal concentration (LC50) of 147 mg/L researchgate.net. Another study using Pimephales promelas (fathead minnow) found a much higher 96-hour LC50 of 1780 mg/L in a flow-through system where the pH was adjusted researchgate.net.
For invertebrates, the 48-hour median effective concentration (EC50) for immobilization in Daphnia magna was found to be 83.6 mg/L in one study and 165 mg/L in another where the test solution's pH was adjusted researchgate.net. Algae appear to be the most sensitive group, with a 72-hour study on Scenedesmus subspicatus showing an ErC50 (based on growth rate) of 44 mg/L and a No Observed Effect Concentration (NOEC) of 5 mg/L researchgate.net.
Table 2: Acute Aquatic Toxicity of this compound
Impact of pH on Aquatic Toxicity
The aquatic toxicity of this compound is significantly influenced by the pH of the water. As an amine, its aqueous solutions are alkaline, and this high pH can contribute to its observed toxicity researchgate.net.
Studies have shown that when the test solutions are neutralized, the toxicity of the compound decreases markedly. For instance, in a test with Leuciscus idus, the fish tolerated a concentration of 1000 mg/L for 96 hours without mortality when the pH was adjusted, a level far exceeding the LC50 of 147 mg/L observed in non-neutralized solutions researchgate.net. Similarly, the LC50 for Pimephales promelas was determined to be 1780 mg/L in a test where the pH was adjusted to that of lake water researchgate.net. The toxicity to Daphnia magna also showed a dependency on pH, with the EC50 value increasing from 83.6 mg/L to 165 mg/L when pH-adjusted test solutions were used researchgate.net. These findings underscore that a significant portion of the compound's aquatic toxicity in unbuffered systems may be attributed to pH effects rather than direct molecular toxicity researchgate.net.
Table 3: Effect of pH Adjustment on Acute Aquatic Toxicity
Sustainable Production and Environmental Mitigation
Efforts to improve the sustainability profile of this compound focus on both its production pathways and methods to mitigate its environmental release during industrial applications like carbon capture.
Production from Renewable Sources
The conventional commercial production of this compound involves the reaction of diethylamine (B46881) with ethylene (B1197577) oxide atamankimya.comatamanchemicals.comwikipedia.org. While these precursors are typically derived from petrochemical sources, pathways exist to produce them from renewable feedstocks.
A potential route to bio-based this compound involves utilizing bioethanol from the fermentation of biomass usda.govresearchgate.net. Bioethanol can be dehydrated to produce bio-ethylene, which is a precursor for bio-based ethylene oxide cam.ac.uk. Furthermore, diethylamine can be synthesized from ethanol and ammonia, allowing for a production pathway where both key precursors are potentially derived from renewable resources usda.gov. Although some sources claim that this compound can be conveniently obtained from renewable sources, detailed industrial processes for a fully integrated bio-based production are not widely documented atamanchemicals.comatamanchemicals.com.
Strategies for Reducing Amine Emissions in CO2 Capture
In post-combustion carbon capture technology, this compound (DEEA) is used as a component in efficient biphasic solvent systems rsc.orgwvu.edu. A significant challenge with its use is its high volatility, which can lead to substantial emissions into the atmosphere researchgate.net.
Advanced Analytical and Characterization Techniques for 2 Diethylamino Ethanol
Chromatographic Methods
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. Various chromatographic methods are utilized for the qualitative and quantitative analysis of 2-(Diethylamino)ethanol.
Gas chromatography is a powerful tool for analyzing volatile compounds like this compound. The technique involves vaporizing a sample and passing it through a column, where components separate based on their interaction with the stationary phase. GC is particularly suitable for determining the concentration of DEAE in both gas-phase samples and liquid solutions.
A sensitive and reliable GC method has been developed for the determination of DEAE in steam condensate at parts-per-billion (ppb) levels without requiring sample enrichment or derivatization. nih.gov This approach utilizes a multi-mode inlet in pulsed splitless mode, an inert base-deactivated capillary column for separation, and flame ionization detection (FID). nih.gov The method's performance was enhanced by using 2-propanol as a co-solvent. nih.gov Research has established detection limits for DEAE at 100 ppb (v/v), with relative standard deviations (RSD) below 6% and a recovery rate of 96% or higher. nih.gov A complete analysis can be performed in under 10 minutes. nih.gov
The analysis of ethanolamines by GC can be challenging due to their low volatility and tendency for peak tailing. phenomenex.com To overcome these issues, specialized methods often employ a deactivated GC column with a thick film and a high split injection to ensure good peak shapes. phenomenex.com GC is also routinely used in quality control to assess the purity of DEAE, with assays confirming purity levels of ≥99.0%. sigmaaldrich.com
Ion chromatography (IC) is a well-established method for determining the concentration and distribution of amines in aqueous solutions. Specifically, cation-exchange chromatography with suppressed conductivity detection is used to analyze alkanolamines like DEAE. lcms.czntnu.no This technique is essential in applications such as CO2 capture, where monitoring the distribution of different amines in a solvent blend is crucial. researchgate.net
For the determination of ethanolamines in industrial waters, a method using an IonPac CS11 analytical column with an isocratic methanesulfonic acid eluent has been successfully applied. lcms.cz In research related to post-combustion CO2 capture (PCCC), columns such as the CS19 have been used to develop validated methods for quantifying a wide variety of amines, including DEAE. ntnu.no These IC methods allow for the precise measurement of individual amine concentrations within complex mixtures, providing vital data for process optimization and control. researchgate.net The compound this compound also serves as a precursor for the synthesis of DEAE-cellulose resin, a material widely used as an ion-exchange matrix in chromatography. atamanchemicals.com
Thin-Layer Chromatography (TLC) is a versatile and rapid method for separating components in a mixture based on their differential affinity for a stationary phase (commonly silica gel or alumina) and a mobile phase (a solvent). longdom.orgksu.edu.sa The separation occurs as the mobile phase moves up the plate, carrying sample components at different rates depending on their polarity. ksu.edu.sa TLC is frequently used for the analysis of compounds in complex biological samples, such as plant extracts or body fluids, to identify active components or metabolites. longdom.orgnih.gov
Paper electrophoresis and its higher-resolution variant, Thin-Layer Electrophoresis (TLE), separate molecules based on their charge in an electric field. ste-mart.comspringernature.com In TLE, the size of the molecule does not significantly affect its mobility because the pore size of the support medium (e.g., silica or cellulose) is much larger than the molecule itself. ste-mart.com This makes the technique particularly useful for separating charged species like protonated amines. These methods can be used independently or combined in a two-dimensional approach to achieve high-resolution separation of complex mixtures like protein hydrolysates. ste-mart.comspringernature.com While specific documented applications for DEAE in biological samples are not detailed, these standard techniques are applicable for its separation and identification in such matrices.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods analyze the interaction of molecules with electromagnetic radiation.
Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule. For DEAE, an IR spectrum would show characteristic absorption bands corresponding to the O-H (hydroxyl), C-O (alcohol), and C-N (amine) stretching vibrations, confirming its identity. It is a standard test for identity confirmation in quality control procedures. sigmaaldrich.com
Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of a compound. phenomenex.com The mass spectrum of DEAE would show a molecular ion peak corresponding to its molecular weight (117.19 g/mol ) and other fragment peaks that help to confirm its specific structure. sigmaaldrich.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of a molecule. The NMR spectrum of DEAE provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the connectivity of the ethyl groups and the ethanol backbone.
These techniques, combined with chromatographic methods, provide a comprehensive characterization of this compound, ensuring its identity and purity for various applications.
Advanced Methods for Solubility and Physical Properties Measurement
Accurate data on the physical properties of this compound and its solutions are essential for the design and modeling of industrial equipment, particularly in CO2 capture processes.
The density and viscosity of aqueous solutions of this compound are fundamental properties that influence fluid dynamics and mass transfer calculations. cetjournal.itaidic.it Detailed studies have been conducted to measure these properties over a wide range of conditions.
Research has systematically measured the density and viscosity of DEAE-water mixtures across the entire concentration range (0 to 1.0 mole fraction) at temperatures from 30°C to 80°C. cetjournal.itaidic.it The findings from these studies show clear trends:
Density : The density of aqueous DEAE solutions decreases as both the temperature and the mole fraction of DEAE increase. cetjournal.itaidic.it This is because pure water has a higher density than pure DEAE. aidic.it
Viscosity : The viscosity of the solutions decreases as the temperature increases. cetjournal.itaidic.it However, the relationship with concentration is more complex; viscosity increases with the mole fraction of DEAE up to approximately 0.4 and then decreases at higher concentrations. cetjournal.itaidic.it This behavior is related to the hydrogen bonding interactions between the molecules. aidic.it
The experimental data are often correlated with thermodynamic models, such as the Redlich-Kister equation, to allow for accurate prediction of these properties for equipment design. cetjournal.itaidic.it
Table 1: Density of Pure this compound at Various Temperatures
| Temperature (°C) | Density (g/cm³) |
| 20 | 0.88 |
| 25 | 0.884 |
Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.com
Table 2: Summary of Viscosity Behavior for Aqueous DEAE Solutions
| Parameter Change | Effect on Viscosity |
| Increase in Temperature | Decrease |
| Increase in DEAE Mole Fraction (from 0 to 0.4) | Increase |
| Increase in DEAE Mole Fraction (from 0.4 to 1.0) | Decrease |
This table summarizes findings from comprehensive studies on DEAE-water binary mixtures. cetjournal.itaidic.it
CO2 Solubility in DEAE Solutions
The solubility of carbon dioxide (CO₂) in aqueous solutions of this compound (DEAE) is a critical parameter for evaluating its potential in carbon capture applications. Research indicates that DEAE's performance is highly dependent on temperature, CO₂ partial pressure, and the concentration of the amine solution.
Studies have systematically measured CO₂ solubility in DEAE solutions across a range of conditions. For instance, measurements have been conducted at temperatures between 30°C and 80°C, with CO₂ partial pressures from 5 to 100 kPa, and DEAE concentrations of 3 M to 5 M. nih.gov The results show that, like other amine absorbents, the CO₂ loading capacity (moles of CO₂ absorbed per mole of amine) in DEAE solutions decreases as the temperature increases. nih.gov Conversely, CO₂ loading increases with higher CO₂ partial pressures. An interesting finding is that as the concentration of the DEAE solution increases, the CO₂ loading capacity tends to decrease. nih.gov
When compared to the benchmark solvent monoethanolamine (MEA), DEAE demonstrates superior performance under certain conditions. At 30°C and a CO₂ partial pressure of 15 kPa, which is relevant to flue gas from power plants, DEAE exhibits a CO₂ absorption capacity up to 33.51% greater than MEA under the same conditions. nih.gov Furthermore, the cyclic capacity—the difference in solubility between absorption and regeneration conditions—of DEAE is significantly higher than that of MEA, with reports of it being over 300% higher at 15 kPa and nearly 500% higher at 100 kPa. nih.gov This suggests a lower energy requirement for regeneration, a key advantage in carbon capture processes.
Other investigations have measured the equilibrium total pressures in 5 M DEAE aqueous solutions at higher temperatures of 40°C, 80°C, and 120°C to calculate CO₂ partial pressures as a function of CO₂ loading. nih.gov These studies also confirmed that 5 M DEAE exhibits a high cyclic capacity. nih.gov The performance of DEAE can be further enhanced by blending it with other amines. For example, new experimental data has been gathered for aqueous blends of DEAE and (2-aminoethyl)ethanolamine (AEEA), showing a maximum equilibrium CO₂ solubility of 0.843 mol CO₂/mol amine under specific conditions (0.2 AEEA mole fraction, 1 kmol/m³ total amine concentration, and 303.14 K). nih.gov
The following table summarizes experimental data on the CO₂ loading capacity of aqueous DEAE solutions under various conditions.
| DEAE Concentration (M) | Temperature (°C) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol amine) | Reference |
|---|---|---|---|---|
| 4 | 30 | 15 | ~0.95 | nih.gov |
| 4 | 40 | 15 | ~0.80 | nih.gov |
| 4 | 60 | 15 | ~0.55 | nih.gov |
| 4 | 80 | 15 | ~0.30 | nih.gov |
| 4 | 30 | 100 | ~1.05 | nih.gov |
| 4 | 40 | 100 | ~0.98 | nih.gov |
| 4 | 60 | 100 | ~0.75 | nih.gov |
| 4 | 80 | 100 | ~0.50 | nih.gov |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful computational tools used to investigate the properties and behavior of chemical systems at an atomic level. These approaches are applied to this compound to predict its physicochemical properties and to understand the complex molecular interactions that govern its performance in various applications, such as carbon capture.
Prediction of Physicochemical Properties (e.g., Blood:Air Partition Coefficients)
Quantitative Structure-Property Relationship (QSPR) models are a primary computational approach for this purpose. nih.govnih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. The process involves calculating a set of numerical values, known as molecular descriptors, from the molecule's structure. These descriptors can quantify various aspects of the molecule, including:
Topostructural (TS) and Topochemical (TC) indices: Based on the 2D representation of the molecule.
Geometrical (3D) indices: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using quantum mechanics.
Once calculated, these descriptors are used to build a regression model that correlates them with an experimentally determined property, such as the blood:air partition coefficient, for a training set of diverse chemicals. nih.govnih.gov This model can then be used to predict the property for new compounds like DEAE for which experimental data may not exist. For example, robust models for predicting human and rat blood:air partition coefficients have been developed using basic, commonly available properties like vapor pressure (Log(VP)), the octanol:water partition coefficient (Log(Kow)), and molecular weight (MW). nih.gov Such approaches provide a rapid and cost-effective way to estimate key toxicological and pharmacokinetic parameters.
Modeling of Molecular Interactions in DEAE Systems
Understanding the interactions between DEAE and other molecules (like water, CO₂, and other amines) is essential for optimizing its use as a solvent. Molecular modeling provides insights into these interactions that are often difficult to obtain through experimental means alone.
One area of study involves the interactions in aqueous DEAE solutions. The polarity of binary mixtures of water and DEAE has been investigated across the entire composition range using solvatochromic dyes. protoqsar.com This, combined with measurements of thermodynamic properties like excess partial molar enthalpies, helps to quantitatively discriminate the relative importance of different types of DEAE-solvent interactions. protoqsar.com
In the context of carbon capture, thermodynamic models are crucial for simulating and designing absorption processes. The electrolyte Non-Random Two-Liquid (eNRTL) model has been successfully developed to represent the complex vapor-liquid equilibrium (VLE) of the DEAE-H₂O-CO₂ system. This model is also applied to blended amine systems, such as mixtures of DEAE and N-methyl-1,3-propanediamine (MAPA), to predict VLE and heat of CO₂ absorption, showing good agreement with experimental data. Modeling the behavior of these complex, multi-component, reactive systems is essential for process simulation and optimization.
Furthermore, molecular interactions directly influence macroscopic physical properties like surface tension. Thermodynamic equations have been proposed to model the surface tension of various DEAE-containing aqueous solutions, including blends with N-(2-aminoethyl)ethanolamine (AEEA) and N-methyl-1,3-propane-diamine (MAPA). The calculated results from these models have shown good agreement with experimental measurements over ranges of temperature and composition.
Q & A
Q. Which advanced techniques characterize this compound in complex matrices?
- Methodological Answer :
- LC-QTOF-MS : Resolves degradation products in biphasic solvents (LOD <0.1 ppm) .
- NMR Relaxometry : Probes molecular mobility in polymer matrices (e.g., ion-exchange resins) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
